molecular formula C8H9N5 B12075841 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine

5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine

Cat. No.: B12075841
M. Wt: 175.19 g/mol
InChI Key: BEVUZLYSWMSXDZ-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is a valuable heteroaromatic amine scaffold in medicinal chemistry and chemical biology research. This compound features a pyrazine ring linked to a 1-methyl-1H-pyrazole ring, a structural motif prevalent in the design of kinase inhibitors . The aminopyrazine group can act as a hydrogen bond donor and acceptor, enabling key interactions with biological targets, often serving as a core hinge-binding motif in enzyme inhibition . The 1-methyl-1H-pyrazol-4-yl substituent is a common bioisostere used to optimize physicochemical properties and potency in drug discovery programs . This scaffold is a key intermediate in synthesizing more complex molecules for pharmaceutical research, particularly in developing targeted covalent inhibitors (TCIs) that can address unique cysteine residues in kinase hinge regions . Researchers utilize this compound and its derivatives in various applications, including the synthesis of potential anticancer agents and as a building block for libraries in high-throughput screening . This product is explicitly intended for research applications and is not formulated for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)pyrazin-2-amine

InChI

InChI=1S/C8H9N5/c1-13-5-6(2-12-13)7-3-11-8(9)4-10-7/h2-5H,1H3,(H2,9,11)

InChI Key

BEVUZLYSWMSXDZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=N2)N

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The most efficient method involves coupling 5-halopyrazin-2-amine (e.g., 5-bromo- or 5-iodopyrazin-2-amine) with 1-methyl-1H-pyrazol-4-ylboronic acid or its pinacol ester. The reaction proceeds under palladium catalysis, yielding the target compound in moderate to high efficiency:

5-Bromopyrazin-2-amine+1-Methyl-1H-pyrazol-4-ylboronic acidPd catalyst, base5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine\text{5-Bromopyrazin-2-amine} + \text{1-Methyl-1H-pyrazol-4-ylboronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{this compound}

Catalytic Systems and Conditions

Data from multiple studies reveal variations in catalysts, ligands, and solvents (Table 1):

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemperature (°C)Yield (%)Source
PdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/EtOH/H₂O80–10059–69
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O10037–72
Pd(OAc)₂ with Sphos ligandK₂CO₃THF/H₂O6585–98
Pd₂(dba)₃ with XPhosCsF1,4-Dioxane9060–86

Key Observations:

  • PdCl₂(dppf)·DCM with K₂CO₃ in a dioxane/ethanol/water mixture is widely used, achieving yields up to 69%.

  • Pd(PPh₃)₄ in dioxane/water offers moderate yields (37–72%) but requires higher temperatures.

  • Pd(OAc)₂/Sphos in THF/water at 65°C provides superior yields (up to 98%), making it optimal for scale-up.

Stepwise Procedure (Representative Example from )

  • Reactants :

    • 5-Bromopyrazin-2-amine (1.0 equiv)

    • 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 equiv)

    • PdCl₂(dppf)·DCM (5 mol%), K₂CO₃ (2.0 equiv)

  • Conditions :

    • Solvent: 1,4-Dioxane/ethanol/water (4:1:1)

    • Temperature: 80°C, 12–18 h under N₂

  • Workup :

    • Extraction with ethyl acetate, followed by column chromatography (silica gel, CH₂Cl₂/MeOH).

  • Yield : 67% (white solid, HPLC purity >95%).

Buchwald-Hartwig Amination: Alternative Approach

Strategy for Functionalized Intermediates

This method is less direct but useful when starting from chloropyrazine derivatives. For example, 5-chloropyrazine-2-amine can undergo amination with 1-methyl-1H-pyrazol-4-amine under palladium catalysis:

5-Chloropyrazine-2-amine+1-Methyl-1H-pyrazol-4-aminePd catalyst, ligandTarget Compound\text{5-Chloropyrazine-2-amine} + \text{1-Methyl-1H-pyrazol-4-amine} \xrightarrow{\text{Pd catalyst, ligand}} \text{Target Compound}

Representative Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : 1,4-Dioxane, 100°C, 24 h

  • Yield : 45–55% (lower than Suzuki coupling due to competing side reactions).

Comparative Analysis of Methods

Advantages and Limitations

MethodProsCons
Suzuki-MiyauraHigh yields (up to 98%), scalabilityRequires boronic acid derivatives
Buchwald-HartwigAvoids boronic acid precursorsLower yields, sensitivity to moisture

Recommendations for Optimization

  • Catalyst Choice : Pd(OAc)₂/Sphos in THF/water achieves near-quantitative yields.

  • Solvent : Aqueous mixtures enhance solubility of inorganic bases (e.g., K₂CO₃).

  • Purification : Silica gel chromatography with CH₂Cl₂/MeOH (9:1) effectively isolates the product.

Experimental Considerations

Critical Parameters

  • Oxygen Sensitivity : Reactions must be conducted under inert gas (N₂/Ar).

  • Moisture Control : Anhydrous solvents improve catalyst longevity.

  • Boronic Acid Quality : Pinacol esters offer better stability than free boronic acids.

Troubleshooting

  • Low Yields : Increase catalyst loading (up to 10 mol%) or extend reaction time.

  • Byproducts : Add molecular sieves to absorb water in Buchwald-Hartwig reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: Both the pyrazole and pyrazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been identified as a potential scaffold for developing inhibitors targeting AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. Inhibitors derived from pyrazine structures have shown promise in preclinical studies for their ability to enhance the efficacy of existing cancer therapies, particularly in head and neck squamous cell carcinoma (HNSCC) models. For instance, derivatives of pyrazin-2-amines have been synthesized and evaluated for their activity against cancer cell lines, demonstrating significant cytotoxic effects and radiosensitization properties when combined with other chemotherapeutic agents .

2. Antiviral Activity
Recent studies have explored the antiviral potential of pyrazine-based compounds against viruses such as Zika virus. 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine derivatives have been shown to act as allosteric inhibitors of viral proteases, with low IC50 values indicating potent activity. These findings suggest that modifications to the pyrazine structure can lead to effective antiviral agents, contributing to the development of new therapies for viral infections .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies on this compound have revealed critical insights into how variations in its chemical structure affect biological activity. For example, modifications at specific positions on the pyrazine ring can enhance or diminish inhibitory potency against target enzymes. Such studies are essential for optimizing lead compounds during the drug development process .

Synthesis and Derivative Development

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole rings through condensation reactions followed by substitution reactions to introduce various functional groups. The ability to easily modify its structure allows researchers to create a library of derivatives with tailored properties for specific therapeutic targets .

Table: Summary of Key Findings on Derivatives

Compound NameActivityTargetIC50 (μM)
Compound AAnticancerAMPK Inhibition0.62
Compound BAntiviralZika Virus Protease1.62
Compound CRadiosensitizerHNSCC Cells0.42

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Scaffold Substituents Biological Target/Activity
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine Pyrazine 5-(1-Methylpyrazol-4-yl), 2-amine Kinase inhibition (potential)
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Isoquinoline 5-(1-Methylpyrazol-4-yl), 3-amine, 6-chloro-3-nitropyridine p70S6Kβ inhibition
5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Pyrazine 5-Piperidinyl (methylsulfonyl), 3-(trifluoromethylpyridyl), 2-amine Antimalarial candidates
5-(4-Methylpiperazin-1-yl)pyrazin-2-amine Pyrazine 5-Piperazinyl (4-methyl), 2-amine Kinase inhibitor intermediates
CCT-244747 Pyrazinecarbonitrile 3-(Dimethylaminopropoxy), 5-(methoxypyridinyl), 2-carbonitrile Kinase inhibition (clinical candidate)

Key Observations :

Scaffold Influence on Target Selectivity: The isoquinoline analog (N-(6-Chloro-3-nitropyridin-2-yl)-...) demonstrated unexpected activity against p70S6Kβ instead of the intended MPS1 kinase, highlighting how scaffold replacement (pyrazine → isoquinoline) alters target engagement . Pyrazine-based compounds (e.g., CCT-244747) with extended substituents (e.g., carbonitrile, methoxypyridinyl) show enhanced kinase inhibition, suggesting that substituent bulk and polarity modulate binding .

Substituent Effects on Physicochemical Properties: The methylpyrazole group in this compound provides moderate hydrophobicity, whereas piperazinyl (5-(4-Methylpiperazin-1-yl)pyrazin-2-amine) or sulfonyl-piperidine () substituents enhance solubility and basicity .

Synthetic Strategies: Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) are common methods for introducing amine and electrophilic groups, respectively, as seen in the synthesis of isoquinoline and pyrazine derivatives . Microwave-assisted reactions () improve regioselectivity and yield in complex heterocyclic systems.

Critical Analysis of Contradictory Findings

  • Unexpected Kinase Activity: The isoquinoline derivative () failed to inhibit MPS1 but showed potency against p70S6Kβ, emphasizing the need for scaffold-specific optimization to avoid off-target effects .
  • Role of Nitro Groups : While 3-nitropyridine warheads () were designed for covalent cysteine targeting, their success depends on the spatial alignment of reactive residues in the kinase hinge region .

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is an organic compound recognized for its significant biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of a pyrazole ring substituted with a methyl group, linked to a pyrazine moiety through an amino group. Its molecular formula is C_9H_10N_4, and it has a molecular weight of 174.21 g/mol. The specific arrangement of functional groups enhances its ability to interact with biological targets, making it a candidate for drug development.

Mechanisms of Biological Activity

Research indicates that this compound exhibits potential as an enzyme inhibitor . Its structural features allow it to form hydrogen bonds and hydrophobic interactions with various proteins, enhancing binding affinity. Molecular docking studies have shown strong interactions with specific residues in target enzymes, indicating its potential as an effective inhibitor.

Key Findings:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
  • Neurotransmitter Modulation : Similar compounds have acted as positive allosteric modulators for neurotransmitter receptors, suggesting that this compound may influence neurotransmitter activity in the brain.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amineContains a pyridine instead of a pyrazine ringDifferent binding properties affecting efficacy
1-Methyl-5-(pyrazin-2-yl)-1H-pyrazol-4-amineSimilar core structure but different substitutionsVariations influence biological activity
Pyrazolo[1,5-a]pyrazinonesKnown for potent activity in neurological pathwaysPositive allosteric modulation in receptors

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Inhibition of CDK2 : A study demonstrated that derivatives related to pyrazole compounds exhibit potent CDK2 inhibitory activity with Ki values in the low micromolar range (e.g., 0.005 µM). This suggests that this compound could similarly impact cell proliferation in cancer models .
  • Antiproliferative Effects : Research indicated that compounds sharing structural features with this compound showed sub-micromolar antiproliferative activity against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) .
  • Mechanistic Insights : Mechanistic studies revealed that certain derivatives can induce apoptosis in cancer cells by affecting cell cycle progression, particularly through the phosphorylation of retinoblastoma protein .

Q & A

Q. What are the established synthetic routes for 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclization and condensation reactions. For example:
  • Step 1 : Cyclization of thiourea analogues using halogenating agents (e.g., PCl₃) to form pyrazole intermediates .
  • Step 2 : Condensation with pyrazine derivatives under reflux conditions in glacial acetic acid with sodium acetate as a catalyst .
  • Key Intermediates : 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride is a critical intermediate, synthesized via formylation and oxidation .
  • Confirmation : X-ray crystallography is recommended to verify regiochemistry .

Q. How should structural elucidation of this compound be performed to confirm its regiochemistry?

  • Methodological Answer :
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and regiochemistry .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Analyze aromatic proton environments and coupling patterns to distinguish pyrazole and pyrazine rings .
  • IR Spectroscopy : Identify NH₂ stretching (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Antitubercular Testing : Screen against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) .
  • Anti-inflammatory/Analgesic Profiling : Employ carrageenan-induced paw edema (rats) or acetic acid writhing (mice) models .

Advanced Research Questions

Q. How can solvent-free or one-pot synthesis methods optimize yield and purity?

  • Methodological Answer :
  • Solvent-Free Cyclization : Use phosphorus oxychloride (POCl₃) at 120°C to minimize byproducts and improve atom economy .
  • One-Pot Reactions : Combine formylation, oxidation, and cyclization steps using microwave-assisted synthesis to reduce reaction time .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of hydrazine derivatives to avoid over-alkylation .

Q. How can discrepancies in spectroscopic data during structural analysis be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with DFT-predicted chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in complex spectra .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • ADMET Prediction : Employ SwissADME or pkCSM to assess solubility, BBB permeability, and CYP450 inhibition .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer mechanisms .

Safety and Handling

  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure to light .
  • PPE : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (Category 2/2A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.